molecular formula C13H11ClN2S B12116333 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- CAS No. 89145-08-4

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)-

Cat. No.: B12116333
CAS No.: 89145-08-4
M. Wt: 262.76 g/mol
InChI Key: PGJOSMLVSRNASM-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity . The reaction conditions are generally mild, avoiding the use of metals, acids, or bases, making the process environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and catalysts is optimized to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89145-08-4

Molecular Formula

C13H11ClN2S

Molecular Weight

262.76 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C13H11ClN2S/c14-10-5-3-9(4-6-10)11-8-12(16-15-11)13-2-1-7-17-13/h1-7,12,16H,8H2

InChI Key

PGJOSMLVSRNASM-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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